molecular formula C11H16F2O2 B2615088 Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2416218-90-9

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2615088
CAS No.: 2416218-90-9
M. Wt: 218.244
InChI Key: VAXLGJYGYIVYLU-AYMMMOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various therapeutic effects .

Comparison with Similar Compounds

Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound, for example, imparts unique characteristics such as increased stability and reactivity .

Properties

IUPAC Name

methyl (1R,5S)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O2/c1-15-10(14)7-5-8-3-2-4-9(6-7)11(8,12)13/h7-9H,2-6H2,1H3/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLGJYGYIVYLU-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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